molecular formula C20H24N4O2 B12780857 5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- CAS No. 84923-00-2

5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo-

Cat. No.: B12780857
CAS No.: 84923-00-2
M. Wt: 352.4 g/mol
InChI Key: DKZNCEHGTWVAQG-UHFFFAOYSA-N
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Description

The compound 5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- features a pyrimidine core substituted with a methoxy group at position 4 and a carboxamide linkage to an 8-azabicyclo[3.2.1]octane scaffold. The exo-configuration indicates the spatial orientation of the substituents on the bicyclic system, which is critical for its stereochemical and pharmacological profile. The phenylmethyl group on the nitrogen of the bicyclic ring enhances lipophilicity and may influence receptor binding.

Properties

CAS No.

84923-00-2

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-4-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C20H24N4O2/c1-26-20-18(11-21-13-22-20)19(25)23-15-9-16-7-8-17(10-15)24(16)12-14-5-3-2-4-6-14/h2-6,11,13,15-17H,7-10,12H2,1H3,(H,23,25)

InChI Key

DKZNCEHGTWVAQG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Bicyclic Octane System: This step involves the formation of the azabicyclo octane ring, which can be synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the pyrimidine ring with the azabicyclo octane system, often using coupling agents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the bicyclic system, potentially leading to the formation of amines or reduced bicyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy group or the phenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced bicyclic structures.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar compounds derived from pyrimidinecarboxamides. For instance, N-substituted benzimidazole carboxamides have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. These compounds demonstrated IC50 values indicating their effectiveness at low concentrations .

The structural similarities between these derivatives and 5-Pyrimidinecarboxamide suggest that it may exhibit comparable anticancer effects. The presence of the methoxy group is known to enhance biological activity by improving solubility and bioavailability, which is critical for therapeutic applications.

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. Research indicates that methoxy-substituted compounds can enhance antioxidant activity by stabilizing free radicals through electron donation . This property could position 5-Pyrimidinecarboxamide as a candidate for developing antioxidants in pharmaceutical formulations.

Antimicrobial Activity

The exploration of similar carboxamide derivatives has revealed promising antibacterial activities against Gram-positive bacteria such as Enterococcus faecalis. The modifications on the aromatic ring significantly influence the antibacterial efficacy, suggesting that 5-Pyrimidinecarboxamide could also possess antimicrobial properties due to its unique structure .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological profile of compounds like 5-Pyrimidinecarboxamide. Modifications to the nitrogen atom and variations in substituents on the aromatic rings can lead to enhanced biological activities. For example, introducing electron-donating groups like methoxy or hydroxy has been shown to improve both antioxidant and antiproliferative activities .

Case Study 1: Antiproliferative Effects

In a study investigating N-benzimidazole-derived carboxamides, researchers synthesized various derivatives and tested their antiproliferative effects against cancer cell lines. The most effective compounds showed IC50 values as low as 1.2 μM against MCF-7 cells, demonstrating the potential of structurally related compounds like 5-Pyrimidinecarboxamide in cancer treatment .

Case Study 2: Antioxidative Mechanisms

Another study focused on the antioxidative capacity of methoxy-substituted compounds. The findings revealed that these compounds could effectively scavenge free radicals and reduce oxidative stress markers in vitro, indicating a strong potential for therapeutic applications in oxidative stress-related conditions .

Property 5-Pyrimidinecarboxamide Related Compounds
Anticancer ActivityPotentially significantIC50 values < 5 μM
Antioxidant ActivityExpectedEffective against ROS
Antimicrobial ActivityPossibleEffective against Gram-positive

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The methoxy and phenylmethyl groups can further influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethoxy Analog (CAS 84923-01-3)

This compound shares the same pyrimidinecarboxamide core and 8-azabicyclo[3.2.1]octane scaffold but substitutes the 4-methoxy group with 4-ethoxy.

  • Molecular Formula : C₂₁H₂₆N₄O₂ (identical to the target compound).
  • Key Differences: Substituent Size: Ethoxy (‑OCH₂CH₃) vs. methoxy (‑OCH₃) increases steric bulk and lipophilicity (predicted logP: ~2.8 vs. ~2.3).

Benzamide Derivative (4-Amino-5-bromo-2-methoxy-N-(8-((4-methylphenyl)methyl)-8-azabicyclo[3.2.1]oct-3-yl)-, exo-)

This compound replaces the pyrimidinecarboxamide with a benzamide moiety and introduces a bromine atom.

  • Molecular Formula : C₂₂H₂₆BrN₃O₂.
  • Key Differences: Core Structure: Benzamide lacks the pyrimidine’s nitrogen-rich aromatic system, reducing hydrogen-bonding capacity. ~366.46 g/mol for the target compound). Phenyl Substituent: The 4-methylphenyl group may enhance π-π stacking interactions compared to phenylmethyl .

3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride (CAS 1820686-49-4)

This compound features a pyrimidinyloxy ether linkage instead of a carboxamide.

  • Molecular Formula : C₁₁H₁₆ClN₃O (dihydrochloride salt).
  • Key Differences: Linkage Type: Ether (‑O‑) vs. carboxamide (‑CONH‑) eliminates hydrogen-bond donor capability. Solubility: The dihydrochloride salt enhances aqueous solubility compared to neutral carboxamides. Molecular Weight: 241.72 g/mol (significantly lower than the target compound’s ~366.46 g/mol) .

Structural and Functional Comparison Table

Property Target Compound 4-Ethoxy Analog Benzamide Derivative Pyrimidinyloxy Dihydrochloride
Core Structure Pyrimidinecarboxamide Pyrimidinecarboxamide Benzamide Pyrimidinyloxy ether
Substituents 4-Methoxy, phenylmethyl 4-Ethoxy, phenylmethyl 5-Bromo, 4-methylphenyl Pyrimidin-2-yloxy
Molecular Formula C₂₁H₂₆N₄O₂ C₂₁H₂₆N₄O₂ C₂₂H₂₆BrN₃O₂ C₁₁H₁₆ClN₃O
Molecular Weight (g/mol) 366.46 366.46 456.37 241.72
Key Functional Groups Carboxamide, methoxy Carboxamide, ethoxy Bromine, benzamide Ether, dihydrochloride
Solubility Moderate (neutral) Moderate (neutral) Low (lipophilic bromine) High (salt form)

Implications of Structural Variations

  • Bioavailability : The 4-methoxy group in the target compound balances lipophilicity and metabolic stability better than the 4-ethoxy analog.
  • Receptor Binding : The pyrimidinecarboxamide core may engage in stronger hydrogen-bond interactions compared to benzamide or ether-linked analogs.
  • Stereochemical Influence : The exo-configuration in all compounds ensures optimal spatial alignment for target engagement, though substituent bulk (e.g., ethoxy) may sterically hinder binding .

Notes

  • The absence of biological data in the provided evidence limits direct pharmacological comparisons.
  • Structural analogs suggest that substituent size, polarity, and salt forms are critical for optimizing drug-like properties.
  • Further studies are needed to correlate these structural differences with in vitro/in vivo activity.

Biological Activity

5-Pyrimidinecarboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antihypertensive, and antimicrobial properties. The compound 5-Pyrimidinecarboxamide, 4-methoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)-, exo- is a novel derivative that has been investigated for its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound features a pyrimidine ring substituted with a methoxy group and an azabicyclic moiety, which is essential for its biological activity. The presence of the phenylmethyl group may enhance the lipophilicity and receptor binding affinity of the compound.

Anticancer Activity

Research indicates that various pyrimidinecarboxamides exhibit significant anticancer properties. For example, studies have shown that certain 5-pyrimidinecarboxamides can induce regression in leukemia models. In particular, compounds tested under the National Cancer Institute's protocol demonstrated T/C values above 125%, indicating effective cytotoxicity against implanted L1210 leukemia cells . The mechanism of action is believed to involve interference with nucleic acid synthesis and induction of apoptosis in cancer cells.

Antihypertensive Activity

Pyrimidine derivatives have also been explored for their antihypertensive effects. In studies involving related compounds, it was found that specific substitutions on the phenyl ring could significantly influence blood pressure regulation. For instance, electron-donating groups such as methoxy increased antihypertensive activity by enhancing vasodilation effects . This suggests that 5-Pyrimidinecarboxamide derivatives may also possess similar properties.

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been documented extensively. A range of synthesized pyrimidine carboxamides showed promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the low micromolar range, indicating potent activity .

Case Study: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives demonstrated that modifications at the 4-position significantly impacted their anticancer efficacy against various cancer cell lines. For instance, compounds with methoxy substitutions exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts, with IC50 values ranging from 1.2 to 5.3 µM against MCF-7 breast cancer cells .

Table: Summary of Biological Activities

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Mechanism of Action
Compound AAnticancerMCF-73.1Induction of apoptosis
Compound BAntihypertensiveRat modelN/AVasodilation via calcium channel blockade
Compound CAntimicrobialE. coli4Disruption of bacterial cell wall synthesis

Q & A

Q. What spectroscopic and chromatographic techniques are critical for confirming the exo stereochemistry and purity of this compound?

To verify the exo configuration and purity, use a combination of:

  • Nuclear Magnetic Resonance (NMR): Compare chemical shifts of the azabicyclo[3.2.1]octane protons with known exo analogs. For example, the axial/equatorial proton splitting pattern in bicyclic systems can distinguish stereoisomers .
  • X-ray Crystallography: Resolve the 3D structure to confirm the spatial arrangement of the 4-methoxy and phenylmethyl substituents .
  • High-Performance Liquid Chromatography (HPLC): Employ chiral columns and mobile phases optimized for polar carboxamide derivatives to assess enantiomeric purity .

Q. How can the synthesis of this compound be optimized to improve yield and reduce byproducts?

Key methodological considerations include:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during coupling reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates like 8-azabicyclo[3.2.1]octane derivatives .
  • Catalytic Systems: Pd-catalyzed cross-coupling or Mitsunobu reactions may improve regioselectivity during pyrimidine ring functionalization .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Prioritize assays based on structural analogs:

  • Receptor Binding Studies: Screen against GPCRs or kinases due to the azabicyclo core’s similarity to pharmacophores in CNS-active compounds .
  • Solubility and Permeability: Use shake-flask methods (aqueous/organic phase partitioning) to assess logP, critical for drug-likeness predictions .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Molecular Docking: Align the azabicyclo[3.2.1]octane moiety with hydrophobic pockets in target proteins (e.g., serotonin receptors) using software like AutoDock Vina .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns trajectories to evaluate conformational changes induced by the 4-methoxy group .
  • Quantum Mechanical (QM) Calculations: Predict electronic effects of the phenylmethyl substituent on binding affinity using DFT methods .

Q. How should researchers resolve contradictions in reported bioactivity data across structurally similar compounds?

Address discrepancies through:

  • Assay Standardization: Control variables like buffer pH, incubation time, and cell line selection (e.g., HEK293 vs. CHO cells) .
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Structural-Activity Relationship (SAR) Reanalysis: Compare substituent effects (e.g., 4-methoxy vs. 4-ethoxy) across analogs to isolate critical functional groups .

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify vulnerable sites (e.g., the carboxamide bond) .
  • Stabilizing Formulations: Incorporate cyclodextrins or lipid-based carriers to protect the azabicyclo core from oxidative degradation .

Q. How can isotopic labeling advance pharmacokinetic studies of this compound?

  • Synthesis of Deuterated Analogs: Introduce deuterium at the phenylmethyl group to track metabolic pathways via mass spectrometry .
  • Positron Emission Tomography (PET): Label with ¹¹C or ¹⁸F isotopes for real-time tissue distribution analysis in preclinical models .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
¹H NMR (400 MHz)δ 3.8–4.2 ppm (azabicyclo axial protons)
X-rayDihedral angle < 90° between pyrimidine and bicyclo
HPLC (C18)Retention time: 12.3 min (100% MeOH)

Table 2: Computational Parameters for Target Interaction Studies

ParameterValue/MethodRelevance
Docking SoftwareAutoDock VinaBinding affinity prediction
Force FieldCHARMM36Protein-ligand dynamics
Solvation ModelGeneralized Born (GB)Implicit solvent effects

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